Product packaging for Benzo[d]isothiazol-4-ylmethanamine(Cat. No.:)

Benzo[d]isothiazol-4-ylmethanamine

Cat. No.: B13676036
M. Wt: 164.23 g/mol
InChI Key: DWGRECMTIYVIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]isothiazol-4-ylmethanamine is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its core structure, the benzisothiazole scaffold, is recognized as a privileged framework in the development of novel therapeutic agents due to its diverse pharmacological potential . Researchers can leverage this compound to synthesize and explore new molecules for multiple research fronts. In neuroscience, benzisothiazole derivatives have been investigated as multitarget-directed ligands for complex neurodegenerative diseases like Alzheimer's . These compounds show promise as histamine H3 receptor antagonists, acetylcholinesterase (AChE) inhibitors, and monoamine oxidase-B (MAO-B) inhibitors, offering a potential synergistic approach to counteract cognitive decline and address the multifactorial nature of such conditions . Furthermore, in oncology research, hybrid molecules incorporating the benzothiazole/benzisothiazole core have demonstrated potent antitumor activity . Some derivatives function as potent inhibitors of epidermal growth factor receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival in cancers such as breast cancer . Specific compounds have also been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α, highlighting a dual mechanism of action that targets both cancer cell growth and the inflammatory tumor microenvironment . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2S B13676036 Benzo[d]isothiazol-4-ylmethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

1,2-benzothiazol-4-ylmethanamine

InChI

InChI=1S/C8H8N2S/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4,9H2

InChI Key

DWGRECMTIYVIJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1)CN

Origin of Product

United States

Synthetic Methodologies for Benzo D Isothiazol 4 Ylmethanamine and Its Core Structure

Approaches to the Benzo[d]isothiazole Ring System

Cyclization Reactions from Nitrogen- and Sulfur-Preloaded Aromatics

One of the most direct methods for constructing the benzo[d]isothiazole ring involves the cyclization of aromatic compounds that already contain both nitrogen and sulfur atoms in a suitable arrangement. A common starting material for this approach is 2-mercaptobenzamide and its derivatives. Through an intramolecular N-S bond formation, these precursors can be cyclized to yield benzo[d]isothiazol-3(2H)-ones. This transformation can be facilitated by various reagents and conditions. For instance, oxidative dehydrogenative cyclization of 2-mercaptobenzamides can be catalyzed by copper(I) under an oxygen atmosphere. rsc.org An alternative metal-free approach utilizes potassium bromide as a catalyst, also under an oxygen atmosphere, to achieve the desired ring closure. ekb.eg Electrochemical synthesis offers another green alternative, proceeding through an intramolecular N-H/S-H coupling of 2-mercaptobenzamides. ekb.eg

Construction from Sulfur-Preloaded Aromatic Precursors

Synthesizing the benzo[d]isothiazole ring from aromatic compounds that are pre-functionalized with a sulfur-containing group is another viable pathway. A notable example involves the use of highly reactive 2-(chlorocarbonyl)phenyl hypochlorothioites, which can be readily cyclized with primary amines or ammonia (B1221849) to form a range of N-substituted or N-unsubstituted benzo[d]isothiazolones. arkat-usa.org Another strategy employs 2-(methylsulfinyl)benzamides as precursors, which can be converted to the corresponding benzo[d]isothiazolones using reagents like thionyl chloride. ekb.eg Furthermore, a double lithiation strategy starting from thioanisoles has been developed, which, upon reaction with nitriles, can yield various benzo[d]isothiazole derivatives. arkat-usa.org

Formation from Nitrogen- and Sulfur-Free Aromatic Compounds

The construction of the benzo[d]isothiazole scaffold can also be accomplished starting from aromatic compounds that lack both nitrogen and sulfur. This approach necessitates the introduction of both heteroatoms during the synthetic sequence. A one-pot synthesis has been reported that utilizes ortho-haloarylamidines and elemental sulfur to form the benzo[d]isothiazole ring through an oxidative N-S/C-S bond formation, although this method often requires high temperatures. arkat-usa.org

Strategies Involving Isothiazole (B42339) Scaffold Transformations

An alternative, though less common, approach involves building the benzene (B151609) ring onto a pre-existing isothiazole scaffold. arkat-usa.org This can be achieved through multi-step sequences. For example, a substituted isothiazole can be elaborated to form an intermediate isothiazole o-quinodimethane, which can then undergo a Diels-Alder reaction with a suitable dienophile, followed by aromatization to furnish the benzo[d]isothiazole structure. arkat-usa.org Another reported method involves a cycloaddition reaction between a benzyne (B1209423), generated in situ, and a 1,2,5-thiadiazole, leading to the formation of the benzo[d]isothiazole ring. ekb.eg

Metal-Catalyzed and Metal-Free Synthetic Routes for Benzo[d]isothiazoles

Both metal-catalyzed and metal-free reactions play crucial roles in the synthesis of the benzo[d]isothiazole core.

Metal-Catalyzed Routes: Transition metals, particularly copper, rhodium, and nickel, are extensively used to facilitate the construction of the benzo[d]isothiazole ring. Copper salts, both Cu(I) and Cu(II), are effective catalysts for the annulation of precursors like 2-bromo-N-arylbenzimidamides with elemental sulfur. arkat-usa.org Rhodium catalysts have been employed in the oxidative annulation of benzimidates with elemental sulfur through C-H activation. arkat-usa.org Nickel-catalyzed methods, also proceeding via C-H activation, have been developed for the synthesis of benzo[d]isothiazolones. ekb.eg

CatalystStarting Material(s)Product TypeReference
Copper(I)2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-ones rsc.org
Copper(II)2-Bromo-N-arylbenzimidamides, SulfurBenzo[d]isothiazoles arkat-usa.org
RhodiumBenzimidates, SulfurBenzo[d]isothiazoles arkat-usa.org
Nickel2-Amino alkylbenzimidazole-directedBenzo[d]isothiazolones ekb.eg

Metal-Free Routes: To circumvent the use of potentially toxic and expensive metals, several metal-free synthetic methodologies have been established. An efficient method involves the reaction of 3-substituted-2-fluorobenzonitriles with sodium sulfide (B99878), followed by treatment with ammonia and sodium hypochlorite (B82951) to yield benzo[d]isothiazol-3-amines. arkat-usa.org Another metal-free approach is the one-pot synthesis from ortho-haloarylamidines and elemental sulfur, driven by oxidative N-S/C-S bond formation. arkat-usa.org Furthermore, electrochemical methods provide a green and efficient route for the intramolecular cyclization of 2-mercaptobenzamides without the need for external chemical oxidants. ekb.eg

Reagents/ConditionsStarting Material(s)Product TypeReference
1. Na₂S; 2. NH₃, NaOCl3-Substituted-2-fluorobenzonitrilesBenzo[d]isothiazol-3-amines arkat-usa.org
Elemental Sulfur, Heatortho-HaloarylamidinesBenzo[d]isothiazoles arkat-usa.org
Electrochemical Oxidation2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-ones ekb.eg
KBr, O₂2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-ones ekb.eg

Introduction of the Aminomethyl Moiety at Position 4

Once the benzo[d]isothiazole core is synthesized, the next crucial step is the introduction of the aminomethyl group at the C4 position. There is no single, direct method for this transformation; instead, it is typically achieved through a multi-step sequence involving the functionalization of the C4 position followed by conversion to the desired aminomethyl group.

A plausible and strategic approach involves the initial synthesis of a C4-functionalized benzo[d]isothiazole intermediate, such as benzo[d]isothiazole-4-carbaldehyde (B6598630) or benzo[d]isothiazole-4-carbonitrile (B13660593).

Via Reductive Amination of an Aldehyde: The synthesis of benzo[d]isothiazole-4-carbaldehyde provides a direct precursor. uni.lu This aldehyde can then undergo reductive amination. This reaction involves the condensation of the aldehyde with ammonia or an ammonia source to form an intermediate imine, which is subsequently reduced in situ to the primary amine, yielding benzo[d]isothiazol-4-ylmethanamine. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation.

Via Reduction of a Nitrile: An alternative route proceeds through a benzo[d]isothiazole-4-carbonitrile intermediate. This nitrile can be prepared, for example, from a 4-bromo-benzo[d]isothiazole via a Rosenmund-von Braun reaction using copper(I) cyanide. researchgate.net The subsequent reduction of the nitrile group to a primary amine can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under pressure, which would furnish the target this compound.

Via Nucleophilic Substitution of a Halomethyl Group: A third potential strategy involves the creation of a 4-(halomethyl)benzo[d]isothiazole intermediate, for instance, 4-(chloromethyl)benzo[d]isothiazole. This intermediate can then be subjected to a nucleophilic substitution reaction with a suitable nitrogen nucleophile, such as ammonia or a protected amine equivalent like potassium phthalimide (B116566) (in a Gabriel synthesis), followed by deprotection to yield the final product. The synthesis of related benzothiazole (B30560) structures with a 4-(chloromethyl) group has been reported, suggesting the feasibility of this approach. rsc.org

IntermediateKey TransformationReagentsFinal Product
Benzo[d]isothiazole-4-carbaldehydeReductive AminationNH₃, NaBH₄ (or other reducing agents)This compound
Benzo[d]isothiazole-4-carbonitrileNitrile ReductionLiAlH₄ or Catalytic HydrogenationThis compound
4-(Halomethyl)benzo[d]isothiazoleNucleophilic Substitution1. Potassium Phthalimide 2. HydrazineThis compound

Regioselective Functionalization Strategies

Achieving substitution specifically at the 4-position of the benzo[d]isothiazole ring is a key challenge that requires precise control of reactivity. Direct functionalization of the parent benzo[d]isothiazole is often difficult due to the complex reactivity of the fused system. Therefore, regioselective strategies are paramount.

One powerful strategy is directed ortho-metalation (DoM) . While literature on the direct DoM of benzo[d]isothiazole itself is sparse, the principle has been applied to related heterocycles. This method typically involves treating a substrate bearing a directing group with a strong base, such as an organolithium reagent, to deprotonate a specific adjacent position. For the benzo[d]isothiazole system, a directing group at the 3-position or on the nitrogen atom could potentially direct metalation to the C4 position, allowing for subsequent reaction with an electrophile to install a desired functional group.

A more modern and highly effective approach involves transition-metal-catalyzed C-H functionalization . Iridium-catalyzed C-H borylation, for instance, has emerged as a robust method for the regioselective functionalization of various aromatic and heteroaromatic compounds. This reaction can install a versatile boronic ester group at a specific position, which can then be used in a wide array of cross-coupling reactions (e.g., Suzuki coupling) to introduce various substituents. While direct application to benzo[d]isothiazole for 4-substitution is not widely reported, its success in selectively functionalizing related structures like 2,1,3-benzothiadiazole (B189464) underscores its potential.

Precursor-Based Synthetic Pathways to 4-Substituted Benzo[d]isothiazoles

Constructing the heterocyclic ring from a benzene precursor that already contains the desired substitution pattern is a common and effective strategy. arkat-usa.org To obtain a 4-substituted benzo[d]isothiazole, one would typically start with a 1,2,3-trisubstituted benzene derivative.

Key precursors for this approach include:

2-Amino-3-substituted-benzenethiols: These are ideal starting materials that contain the necessary sulfur and nitrogen atoms in the correct positions relative to the C4 substituent. Cyclization, often via oxidation, can forge the N-S bond to complete the isothiazole ring.

Ortho-haloarylamidines: The reaction of ortho-haloarylamidines with elemental sulfur, often catalyzed by a copper salt, can lead to the formation of the benzo[d]isothiazole core through oxidative N-S and C-S bond formation. arkat-usa.org To achieve 4-substitution, the starting benzamidine (B55565) would need to possess a substituent at the appropriate position.

2-Fluoro-3-substituted-benzonitriles: In an efficient metal-free approach, a 2-fluoro-benzonitrile derivative can react with sodium sulfide in a nucleophilic aromatic substitution. The resulting intermediate can then be treated with ammonia and an oxidant like sodium hypochlorite to furnish the benzo[d]isothiazole-3-amine core, which can be further modified.

These methods allow for the synthesis of key intermediates such as 4-halobenzo[d]isothiazole or 4-cyanobenzo[d]isothiazole , which are versatile precursors for the introduction of the aminomethyl group.

Aminomethylation Reactions and Analogous Linker Introductions

The final step in synthesizing this compound is the introduction of the aminomethyl group (-CH₂NH₂). Direct C-H aminomethylation of the benzo[d]isothiazole ring at the 4-position is synthetically challenging. Therefore, the most viable routes involve the conversion of a pre-installed functional group at the 4-position.

Route A: via Reductive Amination of an Aldehyde

A primary pathway involves the synthesis of Benzo[d]isothiazole-4-carbaldehyde as a key intermediate. smolecule.com This aldehyde can be prepared through methods such as the formylation of the benzo[d]isothiazole core or by building the ring from a precursor already containing the aldehyde or a masked aldehyde group.

Once obtained, the aldehyde undergoes reductive amination . This is a robust and widely used transformation in organic synthesis. researchgate.net The process involves the reaction of the aldehyde with an ammonia source (e.g., aqueous ammonia, ammonium (B1175870) salts) to form an intermediate imine, which is then reduced in situ to the desired primary amine. Various reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation over metals like palladium or nickel. researchgate.netscispace.com Electrochemical methods using catalysts have also been developed for this transformation. aiche.orgcaltech.edu

Route B: via Reduction of a Nitrile

An alternative strategy proceeds through a 4-cyanobenzo[d]isothiazole intermediate. The nitrile group is a valuable precursor to the aminomethyl group. The 4-cyano derivative can be synthesized via methods such as the palladium-catalyzed cyanation of a 4-halobenzo[d]isothiazole or a Sandmeyer reaction on a 4-aminobenzo[d]isothiazole.

The nitrile group is then reduced to the primary amine. This reduction is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran. libretexts.org Catalytic hydrogenation under high pressure can also be effective. This reaction transforms the -C≡N group directly into the -CH₂NH₂ group. libretexts.org

Compound Data

Chemical Reactivity and Derivatization Strategies of Benzo D Isothiazol 4 Ylmethanamine

Reactivity of the Primary Amine Functionality

The primary amine of the aminomethyl group is a key site for derivatization due to its nucleophilic nature. This allows for a wide array of modifications to introduce new functional groups and build more complex molecular architectures.

Nucleophilic Reactions of the Aminomethyl Group

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile, capable of participating in a variety of classical organic reactions.

Acylation: The primary amine can readily react with acylating agents such as acyl chlorides and acid anhydrides to form stable amide bonds. This reaction is fundamental for introducing a wide range of substituents.

Alkylation: Nucleophilic attack of the amine on alkyl halides or other electrophilic carbon centers leads to the formation of secondary or tertiary amines. The extent of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents.

Schiff Base Formation: Condensation with aldehydes and ketones under appropriate pH control results in the formation of imines, also known as Schiff bases. wikipedia.orgresearchgate.netlibretexts.orgwjpsonline.com This reversible reaction is crucial for creating dynamic covalent linkages and for the synthesis of more complex heterocyclic systems. wikipedia.orgresearchgate.netlibretexts.orgwjpsonline.com

Table 1: Predicted Nucleophilic Reactions of the Aminomethyl Group

Reaction Type Reagent Example Product Type
Acylation Acetyl chloride N-(Benzo[d]isothiazol-4-ylmethyl)acetamide
Alkylation Methyl iodide N-Methyl-N-(benzo[d]isothiazol-4-ylmethyl)amine
Schiff Base Formation Benzaldehyde N-(Benzo[d]isothiazol-4-ylmethyl)benzenecarboximide

Amine-Based Derivatization for Chemical Probes and Conjugates

The primary amine serves as a convenient handle for the attachment of reporter groups, such as fluorophores, or for conjugation to biomolecules. This is particularly valuable in the development of chemical probes for biological imaging and diagnostics.

Amine-reactive dyes, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates, are commonly used for this purpose. aatbio.combioclone.net The reaction with an NHS ester, for instance, proceeds via nucleophilic acyl substitution to form a stable amide bond, covalently linking the benzo[d]isothiazole moiety to the fluorescent tag. aatbio.comnih.gov This strategy allows for the creation of probes where the benzo[d]isothiazole unit can act as a targeting element or a modulator of the probe's properties. The conjugation process is typically carried out in a slightly basic buffer to ensure the amine is deprotonated and thus maximally nucleophilic. tocris.com

Table 2: Amine-Based Derivatization for Probes and Conjugates

Derivatization Strategy Reagent Example Application
Fluorescent Labeling Fluorescein isothiocyanate (FITC) Fluorescent Probe
Biotinylation NHS-Biotin Affinity Probe
Peptide Conjugation Activated Carboxylic Acid on a Peptide Targeted Drug Delivery

Reactions of the Benzo[d]isothiazole Ring System

The benzo[d]isothiazole ring itself can undergo a variety of chemical transformations, allowing for modification of the core scaffold. The reactivity is influenced by the electronic properties of the fused aromatic system and the heteroatoms.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of the benzo[d]isothiazole system can undergo electrophilic aromatic substitution, although the isothiazole (B42339) ring generally acts as a deactivating group due to the electronegativity of the nitrogen and sulfur atoms. The aminomethyl group, being an activating ortho-, para-director, will influence the position of substitution. youtube.comlibretexts.org However, under acidic conditions required for many electrophilic aromatic substitution reactions, the primary amine will be protonated to form an ammonium (B1175870) salt, which is a deactivating meta-director.

Therefore, the regiochemical outcome of electrophilic aromatic substitution will depend on the specific reaction conditions. In general, electrophilic attack is predicted to occur at positions that are least deactivated by the heterocyclic ring and influenced by the directing group. youtube.comyoutube.comyoutube.com

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Type Reagent Example Predicted Major Product
Nitration HNO₃/H₂SO₄ 7-Nitrobenzo[d]isothiazol-4-ylmethanamine
Halogenation Br₂/FeBr₃ 7-Bromothis compound
Sulfonation Fuming H₂SO₄ 4-(Aminomethyl)benzo[d]isothiazole-7-sulfonic acid
Friedel-Crafts Acylation Acetyl chloride/AlCl₃ Likely unreactive due to deactivation

Nucleophilic Aromatic Substitution on the Heterocyclic Core

Nucleophilic aromatic substitution on the benzo[d]isothiazole ring is generally difficult due to the electron-rich nature of the aromatic system. st-andrews.ac.ukwikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack or proceed via a benzyne (B1209423) mechanism under harsh conditions. wikipedia.orgresearchgate.net For this compound, which lacks strong activating groups, direct nucleophilic aromatic substitution on the carbon atoms of the heterocyclic core is not expected to be a facile process. However, if a good leaving group were present on the ring, substitution could potentially be achieved under forcing conditions. wikipedia.org

Modifications at the Ring Heteroatoms (Sulfur and Nitrogen)

The sulfur and nitrogen atoms of the isothiazole ring offer additional sites for chemical modification.

Sulfur Oxidation: The sulfur atom in the isothiazole ring can be oxidized to form a sulfoxide (B87167) or a sulfone. researchgate.net This transformation can significantly alter the electronic properties and biological activity of the molecule. For instance, oxidation of benzo[d]isothiazol-3(2H)-ones is a known method to access the corresponding 1-oxides and 1,1-dioxides (saccharin derivatives). wikipedia.org

Nitrogen Alkylation: The nitrogen atom of the isothiazole ring can potentially be alkylated, although this is less common for the parent benzo[d]isothiazole system compared to its derivatives like benzo[d]isothiazol-3(2H)-one where the nitrogen is part of an amide. nih.gov Alkylation would result in the formation of a quaternary ammonium salt, which would dramatically change the properties of the heterocycle.

Table 4: Predicted Modifications at the Ring Heteroatoms

Modification Type Reagent Example Product Type
Sulfur Oxidation m-Chloroperoxybenzoic acid (m-CPBA) Benzo[d]isothiazole-1-oxide or 1,1-dioxide derivative
Nitrogen Alkylation Methyl iodide 2-Methyl-4-(aminomethyl)benzo[d]isothiazol-2-ium iodide

Structure-Reactivity Relationships in this compound Derivatives

The foundational structure of this compound features a primary amine attached to the benzo[d]isothiazole core via a methylene (B1212753) linker. The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in reactions such as acylation, alkylation, and the formation of Schiff bases. For instance, the synthesis of benzo[d]isothiazole Schiff bases has been reported, highlighting the reactivity of amino-substituted benzo[d]isothiazoles. nih.gov

The aminomethyl group, being an activating group, influences the reactivity of the benzo[d]isothiazole ring system. It directs electrophilic substitution reactions to the positions ortho and para to itself. The specific outcomes of these reactions, however, can be modulated by the electronic properties of other substituents on the aromatic ring. The introduction of electron-withdrawing groups is expected to decrease the nucleophilicity of the aromatic ring, thus reducing its reactivity towards electrophiles. Conversely, the presence of electron-donating groups would enhance the ring's reactivity.

The steric environment around the reactive sites also plays a crucial role. Bulky substituents in proximity to the aminomethyl group can hinder its approach by reagents, thereby slowing down or even preventing certain reactions. Similarly, steric hindrance on the benzo[d]isothiazole ring can influence the regioselectivity of electrophilic substitution reactions.

In the context of creating diverse chemical libraries for various applications, the strategic modification of the this compound scaffold is of high interest. The development of synthetic methodologies that allow for precise control over the introduction of substituents is therefore a key area of research. Modern synthetic approaches to benzothiazole (B30560) derivatives, a related class of compounds, often employ metal-free or transition-metal-catalyzed reactions to achieve high yields and selectivity. nih.gov Similar strategies could likely be adapted for the derivatization of this compound.

The table below outlines some potential derivatization reactions of this compound and the expected influence of substituents on the reactivity.

Derivative ClassReactantReaction TypeInfluence of Substituents on Reactivity
N-Acyl derivativesAcyl chloride/anhydrideNucleophilic Acyl SubstitutionElectron-withdrawing groups on the acyl chloride increase reactivity. Steric hindrance on the amine or acyl chloride can decrease the reaction rate.
N-Alkyl derivativesAlkyl halideNucleophilic AlkylationPrimary alkyl halides are more reactive than secondary or tertiary halides. Steric bulk on the amine or alkyl halide can hinder the reaction.
Schiff basesAldehyde/KetoneCondensationElectron-withdrawing groups on the aldehyde/ketone increase its electrophilicity and favor the reaction. Steric hindrance can be a significant factor.
Ring-substituted derivativesElectrophile (e.g., Br₂, HNO₃/H₂SO₄)Electrophilic Aromatic SubstitutionThe aminomethyl group directs substitution to ortho and para positions. Electron-donating groups on the ring enhance reactivity, while electron-withdrawing groups decrease it.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR for Detailed Structural Elucidation

The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra is a critical first step in the structural verification of synthesized benzisothiazole derivatives. nih.gov While specific experimental data for Benzo[d]isothiazol-4-ylmethanamine is not publicly available, the expected chemical shifts can be inferred from data on structurally similar compounds and general principles of NMR spectroscopy.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzo[d]isothiazole ring system and the methylene (B1212753) (-CH₂) and amine (-NH₂) protons of the methanamine substituent. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns dependent on their position on the benzene (B151609) ring. The methylene protons would likely resonate in the range of δ 3.5-4.5 ppm, and the amine protons would appear as a broader signal whose chemical shift is dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the carbon atoms of the benzo[d]isothiazole core would give rise to a series of signals in the aromatic region (δ 110-160 ppm). The carbon of the methylene group would be expected in the aliphatic region (δ 40-50 ppm). The precise chemical shifts provide a fingerprint of the electronic environment of each carbon atom. jyoungpharm.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary from experimental data.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 8.5110 - 160
-CH₂-3.5 - 4.540 - 50
-NH₂Variable (broad)-

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.

Application in Tautomeric and Conformational Studies

The benzo[d]isothiazole ring system, like other related heterocyclic structures such as benzimidazoles, can potentially exist in different tautomeric forms. nih.gov NMR spectroscopy is a powerful technique to study such equilibria in solution. The chemical shifts, particularly of the carbons and protons near the heterocyclic part of the molecule, can be sensitive to the predominant tautomeric form. By analyzing the NMR data, researchers can determine if a tautomeric equilibrium exists and quantify the relative abundance of the different forms under various conditions. nih.gov Furthermore, for flexible side chains like the methanamine group, variable temperature NMR studies can provide insights into conformational dynamics.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H bonds of the amine, the C-H bonds of the aromatic ring and the methylene group, and the C=C and C=N bonds within the aromatic and isothiazole (B42339) rings. mdpi.commdpi.com

Table 2: Expected IR Absorption Bands for this compound (Note: These are typical frequency ranges and may vary slightly.)

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (-CH₂-)Stretching2850 - 2960
Aromatic C=CStretching1450 - 1600
C=NStretching1600 - 1690

The presence of a sharp to medium band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching vibrations of the primary amine. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would be observed just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending vibrations, which are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or five decimal places. jyoungpharm.orgmdpi.com This high accuracy allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₈H₈N₂S), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass of the molecular ion to the calculated exact mass. This technique is invaluable for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or byproducts.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Architecture

Should a crystalline form of this compound be synthesized, XRD analysis would yield a detailed structural model. This would include the planarity of the benzisothiazole ring system, the orientation of the methanamine substituent, and any intermolecular interactions such as hydrogen bonding that stabilize the crystal packing.

Table 2: Expected Crystallographic Parameters for this compound

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell
Unit Cell Dimensionsa, b, c, α, β, γ
Bond Lengths (Å)e.g., C-S, C-N, C-C
Bond Angles (°)e.g., C-S-N, C-C-C
Torsion Angles (°)Defines the conformation of the molecule
Intermolecular Interactionse.g., Hydrogen bonds, π-π stacking

The data obtained from XRD would be crucial for understanding the molecule's solid-state properties and for computational modeling studies.

Computational and Theoretical Chemistry Studies of Benzo D Isothiazol 4 Ylmethanamine

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental work. These methods are broadly categorized into ab initio and density functional techniques.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the lowest energy structure (geometry optimization) and the electronic properties of molecules. scirp.orgscirp.org This method is favored for its balance of accuracy and computational cost. scirp.org For related compounds like benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G+ (d, p) or 6-311G(d,p), have been successfully employed to calculate optimized geometries, vibrational frequencies, and other structural parameters. scirp.orgmdpi.comresearchgate.net Such studies provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. However, specific optimized coordinates and electronic structure data for Benzo[d]isothiazol-4-ylmethanamine are not available in the reviewed literature.

Ab Initio Methods for Predicting Electronic Properties, such as Electron Affinity

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. These methods can be computationally intensive but offer high accuracy. They are used to predict a variety of electronic properties, including electron affinity—the energy change when an electron is added to a neutral atom or molecule to form a negative ion. Studies on related isothiazole (B42339) and benzothiazole systems have utilized these methods to understand reactivity and electronic behavior. mdpi.comresearchgate.net For instance, calculations of ionization energy and electron affinity help in understanding the stability and reactivity of molecules. mdpi.com A specific ab initio analysis to determine the electron affinity of this compound has not been reported.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov MEP maps visualize the electrostatic potential on the electron density surface, with different colors indicating charge distribution: red signifies negative potential (electron-rich, susceptible to electrophilic attack) and blue signifies positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net MEP analyses have been performed on numerous benzothiazole and benzimidazole (B57391) derivatives to understand hydrogen bonding patterns and molecular recognition processes. scirp.orgnih.govresearchgate.net An MEP map for this compound, which would identify its key reactive sites, is not available in the current body of research.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com FMO analysis is a standard component of computational studies on heterocyclic compounds like benzothiazoles to explain charge transfer within the molecule. scirp.orgmdpi.comnih.gov While HOMO-LUMO energies and their corresponding orbitals have been calculated for many related structures, this specific data is absent for this compound.

Conformational Analysis and Molecular Energy Profiles

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. This is particularly important for flexible molecules, as the lowest-energy conformation often dictates its biological activity and physical properties. nih.gov By rotating specific bonds and calculating the energy at each step, a molecular energy profile can be generated to identify stable conformers. mdpi.com While this analysis has been performed for various N,N-disubstituted-1,4-diazepanes and benzothiazole derivatives, a detailed study of the conformational landscape and energy profile of this compound is not documented. mdpi.comnih.gov

Intermolecular Interactions and Crystal Packing Studies

Understanding how molecules interact with each other in the solid state is crucial for materials science and drug development. X-ray crystallography is the primary experimental technique for determining crystal structures, which reveals the arrangement of molecules in the crystal lattice. nih.gov Computational methods, such as Hirshfeld surface analysis, complement this by quantifying and visualizing the various intermolecular interactions (e.g., hydrogen bonds, C-H···π, and π···π stacking) that stabilize the crystal packing. mdpi.comresearchgate.net While crystal structures and packing analyses have been reported for some benzo[d]thiazole and benzo[d]isothiazole derivatives, no such data could be found for this compound. nih.govmdpi.comresearchgate.net

Prediction of Spectroscopic Parameters (NMR, IR) to Complement Experimental Data

A thorough review of scientific literature indicates a notable absence of specific computational studies focused on the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic parameters for the compound this compound. While experimental data may exist in various databases, dedicated theoretical investigations to predict and analyze its spectral characteristics appear to be unpublished.

However, the principles and methodologies for such predictions are well-established within the field of computational chemistry. Theoretical studies on analogous compounds, such as other benzo[d]isothiazole and benzothiazole derivatives, provide a clear framework for how the spectroscopic properties of this compound could be computationally modeled. researchgate.netresearchgate.netnih.govuq.edu.au These studies are crucial for complementing experimental data by providing insights into the relationships between molecular structure, electronic properties, and spectral features.

Methodology for Spectroscopic Prediction:

The primary tool for these theoretical investigations is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov For predicting spectroscopic parameters, a typical approach involves:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by optimizing the molecular geometry to find the lowest energy state on the potential energy surface. Functionals like B3LYP, often paired with basis sets such as 6-311+G(d,p) or cc-pVTZ, are commonly employed for this purpose due to their balance of accuracy and computational efficiency. researchgate.netresearchgate.net

Prediction of NMR Spectra: With an optimized geometry, the prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netacs.orgresearchgate.net This method calculates the isotropic magnetic shielding constants for each nucleus. The final chemical shifts are then determined by referencing these shielding values to a standard compound, such as tetramethylsilane (B1202638) (TMS). Studies on related heterocyclic compounds have shown a high degree of correlation between chemical shifts predicted by the GIAO method and those determined experimentally. researchgate.netnih.gov

Prediction of IR Spectra: The prediction of the IR spectrum involves calculating the harmonic vibrational frequencies and their corresponding intensities. q-chem.comlibretexts.orgiastate.edu This is accomplished by computing the second derivatives of the energy with respect to the atomic coordinates (a Hessian matrix). The resulting vibrational modes can be assigned to specific molecular motions, such as stretching, bending, or torsional vibrations of functional groups within the molecule (e.g., N-H stretch of the amine, C-H stretches of the aromatic ring, C=N and C-S stretches of the isothiazole ring). researchgate.netmdpi.com It is a common practice to apply a scaling factor to the calculated harmonic frequencies to better match the anharmonicity found in experimental spectra. iastate.edu

Application to this compound:

Applying this established methodology would allow for a detailed theoretical characterization of this compound. The predicted NMR and IR spectra would serve as a valuable reference for the analysis of experimental data, aiding in the confirmation of the compound's synthesis and the assignment of its spectral peaks. For instance, DFT calculations could help distinguish between isomers and provide a basis for understanding the electronic environment of each atom in the molecule.

Due to the lack of published research specifically on this compound, no data tables of predicted spectroscopic values can be presented. The generation of such data would require a dedicated computational study to be performed.

Applications of Benzo D Isothiazol 4 Ylmethanamine and Its Scaffold in Chemical Research

Role as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The benzo[d]isothiazole moiety, and closely related structures like benzisoxazole and benzothiazole (B30560), are considered privileged structures. nih.govnih.gov This status is due to their ability to form the backbone of potent and selective ligands for a range of biological targets, leading to their incorporation into drugs with diverse therapeutic applications, including antipsychotic, anti-inflammatory, and anticonvulsant agents. nih.govresearchgate.net The unique structural and electronic properties of the scaffold provide a versatile template for designing new therapeutic agents. nih.gov

The exploration of the benzo[d]isothiazole scaffold's therapeutic potential heavily relies on the design and synthesis of a wide array of analogs. mdpi.com By systematically altering substituents on the core ring system, chemists can generate libraries of related compounds for biological screening. biointerfaceresearch.com Synthetic strategies often involve multi-step processes, starting from readily available materials. For instance, the synthesis of benzimidazole-4,7-dione derivatives, a related heterocyclic system, involves cyclo-condensation followed by demethylation, chlorination, and subsequent reaction with various aniline (B41778) derivatives to produce a range of analogs. mdpi.com Similarly, other heterocyclic scaffolds are built through cyclization reactions, followed by alkylation or coupling with other moieties to create diverse chemical entities for evaluation. biointerfaceresearch.comnih.gov This approach allows researchers to probe the chemical space around the core scaffold to identify compounds with desired biological activities. mdpi.comnih.gov

Table 1: Examples of Synthesized Analogs Based on Heterocyclic Scaffolds

Starting Material/IntermediateSynthetic StepResulting Analog ClassReference
1,4-dimethoxy-2,3-diaminobenzeneCyclo-condensation, demethylation, chlorination, substitution with anilinesBenzimidazole-4,7-dione arylamine derivatives mdpi.com
Substituted benzaldehydesReaction with hydroxylamine (B1172632) hydrochloride, cyclization with allyl chloride, S-alkylation with benzimidazole (B57391)Imidazolyl-isoxazoline derivatives biointerfaceresearch.com
2,4-dichloropyrimidineSubstitution with benzimidazole, subsequent reaction with 3-aminobenzenesulfonamide2-anilino-4-(benzimidazol-1-yl)pyrimidine derivatives nih.gov
2-mercaptobenzamidesElectrochemical dehydrogenative cyclization (intramolecular N–S bond formation)Benzo[d]isothiazol-3(2H)-ones nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For privileged scaffolds like benzo[d]isothiazole and its relatives, SAR is explored by synthesizing analogs with precise chemical modifications and evaluating their effects. mdpi.comnih.gov For example, in a series of benzodiazepine (B76468) derivatives, it was found that an amino group at the 8-position was critical for inhibitory activity against the vitamin D receptor. nih.gov In another study on benzothiazole analogs, the N-propyl imidazole (B134444) moiety was highlighted as being crucial for antibacterial activity. nih.gov These studies systematically map out which parts of the molecule are essential for its function, which parts can be modified, and how these modifications influence potency and selectivity. This knowledge guides the rational design of more effective drug candidates. mdpi.comnih.gov

Table 2: Illustrative Structure-Activity Relationship (SAR) Findings

ScaffoldModificationImpact on Biological ActivityReference
BenzodiazepineIntroduction of an amino group at the 8-positionCritical for inhibitory activity against Vitamin D Receptor (VDR) nih.gov
BenzothiazoleRemoval of the N-propyl imidazole moietyLoss of antibacterial activity nih.gov
Benzimidazole-4,7-dioneSubstitution at the piperidine (B6355638) terminal nitrogen with a benzoyl moietySlightly higher potency compared to aliphatic acyl groups mdpi.com
2-anilino-4-(benzimidazol-1-yl)pyrimidineSpecific substitutions (e.g., in compounds 4g, 4j, 4m)Displayed remarkably strong anticancer potencies against HepG2 cells nih.gov

A key step in drug discovery is identifying the specific biological molecule (the "target") with which a compound interacts to produce its effect, and understanding the mechanism of this interaction. For compounds built on privileged scaffolds, this process often involves a combination of biochemical assays and computational modeling. For instance, screening of a DNA-encoded library identified a benzoxazepinone series as highly potent and selective inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a target for inflammatory diseases. nih.gov Further studies, including X-ray crystallography, helped to elucidate the specific conformation of the inhibitor when bound to the kinase, explaining its high selectivity. nih.gov Similarly, benzodiazepine derivatives have been designed as mimetics of the LXXLL peptide motif to inhibit the interaction between the vitamin D receptor (VDR) and its coactivators, thereby reducing VDR-mediated gene transcription. nih.gov These pre-clinical investigations are crucial for validating a compound's therapeutic potential and advancing it toward clinical development.

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds to identify "hits" or "leads" that show activity against a specific biological target. nih.gov Chemical libraries used for HTS are often enriched with molecules containing privileged scaffolds like benzo[d]isothiazole, as this increases the probability of finding compounds with desirable biological activity. nih.govnih.gov A notable evolution of this technique is DNA-Encoded Library (DEL) screening, where vast libraries of small molecules, each tagged with a unique DNA barcode, are screened simultaneously against a protein target. nih.gov This approach led to the discovery of a novel benzoxazepinone inhibitor of RIP1 kinase, demonstrating the power of using privileged structures within large, diverse screening libraries to identify novel lead compounds for drug development. nih.gov

Potential in Materials Science Research

Beyond medicine, the electronic properties of certain heterocyclic scaffolds are being harnessed in the field of materials science, particularly for organic electronics.

In the design of materials for organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), a common strategy is to create donor-acceptor (D-A) polymers. rsc.orgresearchgate.net These polymers consist of alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. researchgate.net Heterocyclic compounds with strong electron-withdrawing characteristics are highly sought after as acceptor building blocks. rsc.orgresearchgate.net The benzothiadiazole scaffold, which is structurally related to benzo[d]isothiazole, is a prominent example of an effective electron-deficient building block. rsc.orgresearchgate.net Its incorporation into polymers has led to high-performance materials for OPVs and OFETs. rsc.org Given the structural similarities, the benzo[d]isothiazole scaffold represents a promising candidate for the development of new electron-withdrawing building blocks for the next generation of organic electronic materials.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

The benzo[d]isothiazole scaffold is a versatile building block in the design of materials for organic electronics, owing to its electron-accepting nature and rigid structure, which can be tailored to modulate the electronic and photophysical properties of the resulting compounds. These characteristics are pivotal for the development of efficient materials for both OLEDs and organic solar cells (OSCs).

In the field of OLEDs, benzo[d]isothiazole and its isomeric cousin, benzothiadiazole, are utilized as core components in emitters, as well as in hole and electron transport materials. Theoretical and experimental studies have demonstrated that derivatives of benzothiazole can serve as promising candidates for high-performance OLEDs, emitting light in the bluish-white or red regions of the spectrum. research-nexus.net The non-planar geometry of many benzothiazole derivatives is crucial for their performance in optoelectronic devices. research-nexus.net For instance, the introduction of a cyano-PV unit can lead to a more planar structure, which in turn influences the light-emitting efficiency. research-nexus.net

One notable example involves the use of benzothiazole-based arylamines as hole transporting materials (HTMs) in perovskite solar cells, a technology closely related to OLEDs in terms of material design principles. These materials have demonstrated excellent thermal stability and suitable ionization potentials, leading to high power conversion efficiencies.

Furthermore, copolymers incorporating benzothiadiazole have been successfully employed as the green-emitting material in high-efficiency OLEDs. These devices have achieved high brightness and efficiency, underscoring the potential of this heterocyclic system in light-emitting applications. acs.org Donor-acceptor compounds utilizing triphenylamine (B166846) as the donor and benzothiadiazole as the acceptor have been synthesized for non-doped orange and red fluorescent OLEDs, exhibiting high efficiencies and low efficiency roll-off. rsc.org

The following table summarizes the performance of some OLEDs incorporating benzothiazole derivatives:

Emitter/MaterialDevice StructureMaximum Luminance (cd/m²)Maximum External Quantum Efficiency (EQE) (%)Emission ColorReference
BPPAITO/NPB/BPPA/BCP/Alq3/LiF/Al3760Not ReportedBlue researchgate.net
TBAN-basedNot Specified748205.7Orange rsc.org
BTDF-TTPA (doped)CBP hostNot Reported5.75Deep-Red frontiersin.org
BTDF-TtTPA (non-doped)Not SpecifiedNot Reported1.44Near-Infrared frontiersin.org
AP-TPOEML in OLEDNot Reported3.73Blue nih.gov
TPO-APEML in OLEDNot Reported4.26Blue nih.gov

In the domain of organic solar cells, the benzo[d]isothiazole scaffold has been integrated into both donor and acceptor materials. Polymers based on difluoro-benzo[d]thiazole as the acceptor unit and benzo[1,2-b:4,5-b']dithiophene (BDT) derivatives as donor units have been developed as wide bandgap polymer donors for non-fullerene acceptor-based OSCs. These materials have led to impressive power conversion efficiencies (PCEs), with one of the highest reported values reaching 19.54% in a ternary blend system. researchgate.net The introduction of fluorine atoms into the polymer backbone was found to lower the energy levels and enhance the aggregation properties, contributing to the high performance. researchgate.net

Benzothiadiazole-based conjugated polymers have also been extensively studied as both electron donors and acceptors in OSCs, achieving PCEs of over 18% in non-fullerene and 14% in all-polymer solar cells. itmo.ru The versatility of the benzothiadiazole unit allows for fine-tuning of the absorption spectra, frontier energy levels, and crystallinity of the polymers through backbone and side-chain engineering. itmo.ru

The following table presents the performance of some organic solar cells based on benzo[d]isothiazole and its related scaffolds:

Polymer/MoleculeDevice ConfigurationPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
PBTz-F:L8-BOTernary Blend19.54Not ReportedNot ReportedNot Reported researchgate.net
Benzothiazole-based HTMPerovskite Solar Cell20.74Not ReportedNot Reported77.6
in-BDTTzPerovskite Solar Cell18.7Not ReportedNot ReportedNot Reported itmo.ru

Applications as Chemical Probes and Research Tools in Biological Systems

The inherent fluorescence of the benzo[d]isothiazole scaffold makes it an attractive platform for the design of chemical probes for biological imaging. While specific applications of Benzo[d]isothiazol-4-ylmethanamine as a probe have not been reported, numerous derivatives of the closely related benzothiazole have been developed as fluorescent sensors for a variety of biologically relevant analytes.

These probes often operate on mechanisms such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and intramolecular charge transfer (ICT). Upon interaction with the target analyte, the photophysical properties of the probe change, leading to a detectable signal, typically a "turn-on" or ratiometric change in fluorescence.

For example, benzothiazole-based fluorescent probes have been designed for the highly sensitive and selective imaging of cysteine in living cells and even in whole organisms like zebrafish. researchgate.net Another significant area of application is in the detection of protein aggregates associated with neurodegenerative diseases. Novel push-pull benzothiazole derivatives have been synthesized that can detect both β-amyloid plaques (a hallmark of Alzheimer's disease) and α-synuclein aggregates (associated with Parkinson's disease) with high affinity and clear staining in brain tissue sections.

The following table highlights some examples of benzothiazole-based fluorescent probes and their applications:

Probe Name/TypeTarget AnalyteKey FeaturesApplicationReference
BT-ACCysteine4725-fold fluorescence enhancement, large Stokes shiftImaging in HepG2 cells and zebrafish researchgate.net
PP-BTA derivativesβ-amyloid and α-synuclein aggregatesHigh affinity for protein aggregatesStaining of senile plaques and Lewy bodies in brain tissueNot specified
HPP4HydrazineLarge Stokes shift (201 nm)Theoretical design for sensitive detectionNot specified

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Diverse Analogs

The synthesis of Benzo[d]isothiazol-4-ylmethanamine itself is a foundational challenge. While general methods for the synthesis of the benzo[d]isothiazole core exist, specific strategies for substitution at the 4-position, followed by elaboration to the methanamine, need to be developed. arkat-usa.org A key focus will be on the adoption of sustainable and green synthetic methodologies. rsc.orgnih.govacs.orgnso-journal.orgnih.gov

Proposed Synthetic Strategies:

Multi-step Synthesis from Substituted Precursors: A plausible route could involve the synthesis of a 4-cyanobenzo[d]isothiazole, which can then be reduced to the target aminomethyl derivative. The synthesis of the cyano-substituted scaffold could be achieved through established methods for isothiazole (B42339) ring formation, starting from appropriately substituted benzonitriles. medwinpublishers.com

Direct C-H Functionalization: More advanced and atom-economical approaches would involve the direct C-H functionalization of the benzo[d]isothiazole core. arkat-usa.org This could be followed by the introduction of the aminomethyl group.

Sustainable Approaches: The use of microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis could significantly reduce reaction times and improve yields. nih.gov Furthermore, the exploration of reactions in environmentally benign solvents like water or the use of catalyst-free conditions would be a primary goal. acs.orgnso-journal.org

A diverse library of analogs could be generated by varying the substituents on both the aromatic ring and the isothiazole nucleus, providing a rich collection of compounds for further investigation.

Advanced Functionalization and Derivatization Techniques for Complex Structures

With the core structure of this compound in hand, the next phase of research will focus on its derivatization to create more complex and functionally diverse molecules. The primary amine of the methanamine group serves as a versatile handle for a wide array of chemical transformations.

Key Derivatization Strategies:

N-Acylation and N-Sulfonylation: The reaction of the primary amine with a variety of acyl chlorides, anhydrides, and sulfonyl chlorides would yield a series of amides and sulfonamides. These derivatives are of particular interest as they are common motifs in many biologically active compounds.

N-Alkylation and Reductive Amination: The introduction of various alkyl and aryl groups on the nitrogen atom can be achieved through N-alkylation or reductive amination with aldehydes and ketones. This would allow for the fine-tuning of the steric and electronic properties of the side chain.

Formation of Schiff Bases: Condensation with a range of aldehydes and ketones would lead to the formation of Schiff bases, which are themselves interesting targets and can serve as intermediates for further transformations. nih.gov

These derivatization strategies will be crucial for building a library of compounds with a wide range of physicochemical properties, which is essential for structure-function relationship studies.

Deepening Understanding of Structure-Function Relationships through Integrated Experimental and Computational Approaches

A systematic investigation into the structure-function relationships of this compound and its derivatives is paramount to understanding their potential applications. This will be achieved through an integrated approach that combines experimental screening with computational modeling.

Integrated Research Workflow:

Synthesis of Analog Libraries: Diverse analogs will be synthesized based on the strategies outlined in sections 7.1 and 7.2.

Experimental Screening: The synthesized compounds will be subjected to a battery of in vitro assays to evaluate their potential biological activities or material properties.

Computational Modeling:

Quantitative Structure-Activity Relationship (QSAR): QSAR models will be developed to correlate the structural features of the compounds with their observed activities. nih.govtandfonline.com This will help in identifying the key molecular descriptors that govern the compound's function.

Molecular Docking: For biologically active compounds, molecular docking studies will be performed to predict their binding modes with relevant biological targets. tandfonline.com

Density Functional Theory (DFT) Calculations: DFT calculations can provide insights into the electronic properties, reactivity, and spectroscopic features of the molecules, further aiding in the interpretation of experimental results.

This iterative cycle of synthesis, testing, and computational analysis will enable a deeper understanding of how modifications to the chemical structure influence the compound's function and will guide the design of more potent and selective agents.

Exploration of New Research Applications Beyond Current Scope in Emerging Fields

The unique structural features of this compound suggest that its applications could extend beyond the established roles of isothiazole derivatives. medwinpublishers.comrsc.org A forward-thinking approach will involve exploring its potential in emerging areas of science and technology.

Potential Areas for Exploration:

Medicinal Chemistry: While isothiazoles are known for their diverse biological activities, the specific substitution pattern of this compound may confer novel pharmacological properties. nih.govthieme-connect.com Screening against a wide range of therapeutic targets, including kinases, proteases, and GPCRs, could uncover new lead compounds for drug discovery.

Materials Science: The aromatic and electron-rich nature of the benzo[d]isothiazole core suggests potential applications in organic electronics. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Catalysis: The nitrogen and sulfur atoms in the isothiazole ring, as well as the primary amine, can act as coordination sites for metal ions. thieme-connect.com This opens up the possibility of developing novel metal complexes for catalysis in a variety of organic transformations.

Chemical Probes and Sensors: The amine functionality could be used to attach fluorophores or other reporter groups, leading to the development of chemical probes for bioimaging or sensors for the detection of specific analytes.

By venturing into these new research territories, the full scientific and technological value of this compound can be realized.

Q & A

Q. What are the standard synthetic routes for Benzo[d]isothiazol-4-ylmethanamine derivatives, and how are they optimized?

Methodological Answer: Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, 4-(Benzo[d]thiazol-2-yl)benzenamine reacts with aryl isothiocyanates in ethanol under reflux to form 1,3,5-oxadiazinane-4-thiones or 1,3,5-triazinane-2-thiones . Optimization involves adjusting reaction time (8–12 hours), solvent polarity (ethanol vs. DMF), and catalysts (e.g., CuI for Ullmann coupling). Purification employs column chromatography with methylene chloride/hexane (1:3), yielding >85% purity .

Q. How are this compound derivatives characterized for structural validation?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : Confirms substituent integration and electronic environments (e.g., aromatic protons at δ 7.2–8.3 ppm, thiocarbonyl carbons at δ 180–190 ppm) .
  • Mass spectrometry (MALDI-TOF) : Validates molecular weight (e.g., [M+] at m/z 403.115 for CzBBIT) .
  • Elemental analysis : Ensures stoichiometric C, H, N, S ratios (e.g., C 77.39%, N 10.41% for CzBBIT) .

Q. What protocols are used to evaluate the antimicrobial activity of these derivatives?

Methodological Answer: Derivatives are screened against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans) using agar diffusion or broth dilution. Activity is quantified by inhibition zones (mm) or minimum inhibitory concentration (MIC). For example, compound 4a shows a 15 mm zone against Sp1 (Gram-positive bacteria), while 3f exhibits MIC = 5 µg/mL . Controls include standard antibiotics (e.g., ampicillin) and solvent blanks.

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties of this compound derivatives?

Methodological Answer: DFT calculations (B3LYP/6-31G(d) level) reveal:

  • HOMO/LUMO distributions : HOMO localized on carbazole donors (-5.49 eV), LUMO on the benzoisothiazole core (-1.19 eV), confirming bipolar charge transport .
  • Triplet energy (ET) : Calculated ET ≈ 3.0 eV ensures host-guest energy alignment in OLEDs .
  • Dihedral angles : ~56° between donor and acceptor moieties, reducing π-conjugation and maintaining high ET .

Q. How are this compound derivatives optimized for OLED device performance?

Methodological Answer:

  • Host-guest doping : Blend derivatives (e.g., CzBBIT) with TADF emitters (e.g., IAcTr-out) at 45 wt% in toluene. Spin-coat emissive layers (40 nm) onto PVK-coated ITO .
  • Device metrics : Achieve external quantum efficiency (EQE) >23% by balancing hole/electron injection (HOD/EOD mobility ~10⁻⁴ cm²/Vs) and reducing exciton quenching .
  • Thermal stability : High glass transition temperatures (Tg >160°C) prevent layer degradation during operation .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Dose-response analysis : Compare activity thresholds (e.g., 3a vs. 3g in Table 1 of ).
  • Structural analogs : Modify substituents (e.g., electron-withdrawing groups enhance antifungal activity in 4g vs. 4c ) .
  • Assay standardization : Use identical microbial strains and growth conditions (e.g., pH 7.0, 37°C) to minimize variability .

Q. What strategies elucidate structure-activity relationships (SAR) in these derivatives?

Methodological Answer:

  • Electron-deficient cores : Benzoisothiazole enhances electron affinity, critical for charge transport in OLEDs .
  • Steric effects : Bulky substituents (e.g., bicarbazole in 2CzBBIT) reduce aggregation, improving solubility (>10 mg/mL in toluene) .
  • Thiocarbonyl vs. oxadiazole : Thiocarbonyl derivatives (3a–h ) show superior antibacterial activity due to enhanced membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.